molecular formula C15H8ClF2N3O3S B2431195 (Z)-5-chloro-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide CAS No. 868375-32-0

(Z)-5-chloro-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide

Cat. No.: B2431195
CAS No.: 868375-32-0
M. Wt: 383.75
InChI Key: LFHSSNQBOJYYAY-CYVLTUHYSA-N
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Description

(Z)-5-chloro-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide is a synthetic organic compound designed for biochemical research applications. This molecule features a complex structure incorporating a benzamide core linked to a 4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene moiety, with additional chloro and nitro substituents. Compounds with similar structural motifs, particularly those containing the N-(thiazol-2-yl)benzamide scaffold, have been identified in scientific literature as modulators of ion channel activity. For instance, research has shown that certain N-(thiazol-2-yl)-benzamide analogs act as selective negative allosteric modators (NAMs) of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily, and may inhibit enzyme pathways in anaerobic organisms . The specific stereochemistry (Z-configuration) and substitution pattern (including chlorine, fluorine, and nitro functional groups) are critical for its intended bioactivity and physicochemical properties. This reagent is provided as a high-purity solid for use in investigative studies, such as exploring structure-activity relationships in medicinal chemistry, screening for novel pharmacological tools, or studying ion channel function. Researchers are encouraged to consult the primary literature for this specific compound to fully understand its potential applications and mechanism of action. FOR RESEARCH USE ONLY. Not for use in diagnostic or therapeutic procedures for humans or animals.

Properties

IUPAC Name

5-chloro-N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClF2N3O3S/c1-20-13-10(18)5-8(17)6-12(13)25-15(20)19-14(22)9-4-7(16)2-3-11(9)21(23)24/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFHSSNQBOJYYAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2SC1=NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClF2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-chloro-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzothiazole Core: Starting with a suitable precursor, such as 2-aminothiophenol, which undergoes cyclization with a carboxylic acid derivative to form the benzothiazole ring.

    Introduction of Substituents: Sequential introduction of chloro, difluoro, and methyl groups through electrophilic aromatic substitution or other suitable reactions.

    Formation of the Ylidene Linkage: Condensation reactions to introduce the ylidene linkage between the benzothiazole and the nitrobenzamide moiety.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the benzothiazole ring.

    Reduction: The nitro group can be reduced to an amine under suitable conditions.

    Substitution: Halogen substituents (chloro and difluoro) can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activities.

Biology

    Biological Activity Studies: Investigated for antimicrobial, antifungal, or anticancer properties.

Medicine

    Drug Development: Potential lead compound for developing new pharmaceuticals targeting specific enzymes or receptors.

Industry

    Material Science:

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example:

    Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It could act as an agonist or antagonist at certain receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds with similar benzothiazole cores but different substituents.

    Nitrobenzamides: Compounds with nitrobenzamide moieties but different linkages or substituents.

Uniqueness

    Substituent Pattern: The specific combination of chloro, difluoro, methyl, and nitro groups makes this compound unique.

    Biological Activity: Unique biological activities compared to other similar compounds.

Biological Activity

(Z)-5-chloro-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide is a synthetic compound belonging to the class of benzo[d]thiazole derivatives. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry.

  • IUPAC Name : (Z)-5-chloro-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide
  • Molecular Formula : C15H8ClF2N3O3S
  • CAS Number : 868375-32-0
  • Molecular Weight : 363.76 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. It is believed to function through the following mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes, such as cell proliferation and apoptosis, which can lead to anticancer effects.
  • Receptor Modulation : Interaction with various receptors could modulate signaling pathways relevant to inflammation and cancer progression.

Anticancer Properties

Recent studies have demonstrated the anticancer potential of (Z)-5-chloro-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide through various in vitro assays:

  • Cell Line Studies : In vitro tests on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) showed significant cytotoxic effects with IC50 values in the micromolar range.
Cell LineIC50 (µM)Mechanism of Action
MCF-710.5Apoptosis induction
A54912.8Cell cycle arrest

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Antifungal Activity : Exhibited moderate antifungal activity against Candida albicans with an MIC of 32 µg/mL.
MicroorganismMIC (µg/mL)
Candida albicans32
Staphylococcus aureus64

Case Studies

  • In Vivo Studies : A study conducted on mice models demonstrated that administration of the compound resulted in a significant reduction in tumor size compared to control groups, indicating its potential as an effective anticancer agent.
  • Synergistic Effects : Research indicated that combining this compound with existing chemotherapeutics enhanced efficacy, suggesting a potential for use in combination therapy.

Q & A

Basic Research Questions

Q. What established synthetic methodologies are available for preparing (Z)-5-chloro-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide?

  • Answer : The compound can be synthesized via a multi-step approach:

Thiazole Formation : React 4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-amine with 5-chloro-2-nitrobenzoyl chloride in pyridine under reflux, as described for analogous benzo[d]thiazole derivatives .

Purification : Use column chromatography (e.g., silica gel, ethyl acetate/hexane) and recrystallization (e.g., methanol) to isolate the product.

Key Considerations : Control reaction temperature (20–25°C) and stoichiometry to avoid side products like over-acylated derivatives .

  • Table 1 : Representative Yields for Analogous Syntheses

SubstrateYield (%)Purity (HPLC)Reference
5-Nitrothiazol-2-yl analogs54–62>98%
Difluorobenzo[d]thiazoles48–5595–97%

Q. How is the compound characterized to confirm its structural identity and purity?

  • Answer : Use spectroscopic and chromatographic techniques:

  • NMR : Analyze 1H^1H and 13C^13C NMR shifts to confirm Z-configuration (e.g., characteristic imine proton at δ 8.2–8.5 ppm) .
  • HRMS : Validate molecular weight (e.g., [M+H]+^+ calculated for C16H10ClF2N3O3S\text{C}_{16}\text{H}_{10}\text{ClF}_2\text{N}_3\text{O}_3\text{S}: 408.0124) .
  • HPLC : Ensure purity (>95%) with a C18 column (acetonitrile/water gradient) .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data during characterization?

  • Answer : Contradictions (e.g., unexpected 1H^1H NMR splitting) can arise from tautomerism or impurities. Mitigation steps:

  • Variable Temperature NMR : Identify dynamic processes (e.g., keto-enol tautomerism) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex aromatic regions .
  • Crystallography : Single-crystal X-ray diffraction confirms absolute configuration and hydrogen bonding (e.g., N–H···N interactions stabilizing dimers) .

Q. How do structural modifications (e.g., fluorine substitution) impact biological activity?

  • Answer : Fluorine enhances pharmacokinetics (e.g., bioavailability, metabolic stability) and target binding.

  • Case Study : Difluoro-substituted benzo[d]thiazoles show 3–5× higher antiproliferative activity in HeLa cells compared to non-fluorinated analogs .
  • Mechanism : Fluorine’s electronegativity improves interactions with hydrophobic enzyme pockets (e.g., PFOR enzyme inhibition in anaerobic organisms) .
    • Table 2 : Biological Activity of Structural Analogs
Compound ModificationsIC50_{50} (μM)TargetReference
5-Nitro substitution0.8–1.2PFOR enzyme
Allyl group addition2.5–3.7Cancer cell proliferation

Q. What experimental designs are recommended for in vivo efficacy studies?

  • Answer : Prioritize pharmacokinetic (PK) and toxicity profiling:

  • Dosing : Administer orally (10–50 mg/kg) in rodent models, leveraging fluorine’s enhanced absorption .
  • Analytical Methods : LC-MS/MS for plasma concentration monitoring (LOQ: 1 ng/mL) .
  • Safety : Assess hepatotoxicity via ALT/AST levels and histopathology .

Q. How can computational modeling guide the optimization of this compound?

  • Answer : Use molecular docking (e.g., AutoDock Vina) and QSAR studies:

  • Target Binding : Simulate interactions with PFOR or kinase targets (e.g., binding free energy < -9 kcal/mol indicates high affinity) .
  • SAR Insights : Nitro groups at position 2 improve electron-withdrawing effects, enhancing reactivity .

Methodological Notes

  • Synthesis Optimization : Microwave-assisted synthesis (e.g., 100 W, 80°C) reduces reaction time by 60% compared to conventional heating .
  • Crystallization Challenges : Slow evaporation from methanol yields crystals suitable for X-ray studies, but lattice disorders may require repeated recrystallization .

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